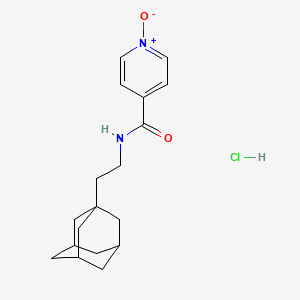
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride is a chemical compound that features an adamantane core, which is known for its stability and unique three-dimensional structure. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride typically involves the reaction of adamantanecarboxylic acid with isonicotinamide under specific conditions. One common method includes the use of sulfuric acid as a medium to facilitate the reaction. The adamantanecarboxylic acid acts as an alkylating agent, reacting with isonicotinamide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized adamantane derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core allows the compound to interact with biological membranes, potentially altering their properties and affecting cellular processes. The isonicotinamide moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(1-Adamantyl)ethyl)isonicotinamide
- N-(1-Adamantyl)isonicotinamide
- 1-Adamantylamine
Uniqueness
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride is unique due to the presence of the 1-oxide group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification may enhance its stability, solubility, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61876-39-9 |
|---|---|
Molekularformel |
C18H25ClN2O2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
N-[2-(1-adamantyl)ethyl]-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c21-17(16-1-5-20(22)6-2-16)19-4-3-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-2,5-6,13-15H,3-4,7-12H2,(H,19,21);1H |
InChI-Schlüssel |
WGWFHDMUJQZGDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=[N+](C=C4)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
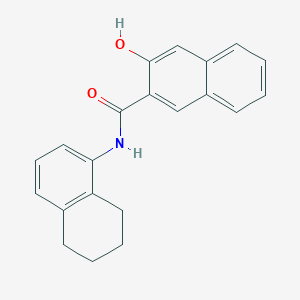
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
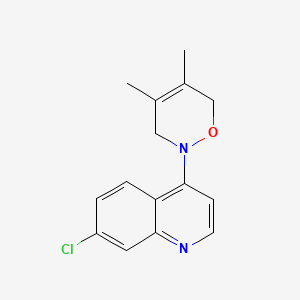
![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
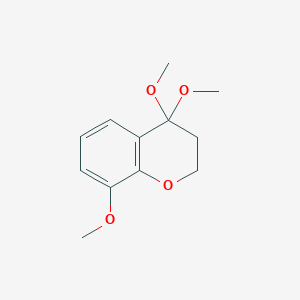
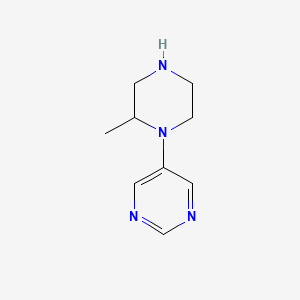
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
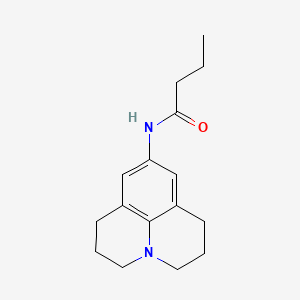
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
